(2S,3S,3''S)-N-[3-(3-acetoxy-3-methoxycarbonylpropanamino)-3-tert-butoxycarbonylpropanyl]azetidine-2-carboxylic Acid tert-Butyl Ester
Description
"(2S,3S,3''S)-N-[3-(3-acetoxy-3-methoxycarbonylpropanamino)-3-tert-butoxycarbonylpropanyl]azetidine-2-carboxylic Acid tert-Butyl Ester" is a complex organic molecule characterized by:
- Azetidine-2-carboxylic acid core: A four-membered heterocyclic ring with stereochemical specificity (2S,3S configurations).
- Multiple protecting groups: A tert-butoxycarbonyl (Boc) group and a tert-butyl ester, which enhance stability during synthetic processes.
- Functional diversity: Acetoxy, methoxycarbonyl, and propanamino moieties, enabling participation in diverse reactions.
Properties
IUPAC Name |
tert-butyl (2S)-1-[(3S)-3-[[(3S)-3-acetyloxy-4-methoxy-4-oxobutyl]amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]azetidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40N2O8/c1-15(26)31-18(21(29)30-8)9-12-24-16(19(27)32-22(2,3)4)10-13-25-14-11-17(25)20(28)33-23(5,6)7/h16-18,24H,9-14H2,1-8H3/t16-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKGSFNQTDXHLR-BZSNNMDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CCNC(CCN1CCC1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H](CCN[C@@H](CCN1CC[C@H]1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448636 | |
| Record name | (2S,3S,3''S)-N-[3-(3-acetoxy-3-methoxycarbonylpropanamino)-3-tert-butoxycarbonylpropanyl]azetidine-2-carboxylic Acid tert-Butyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344299-89-4 | |
| Record name | (2S,3S,3''S)-N-[3-(3-acetoxy-3-methoxycarbonylpropanamino)-3-tert-butoxycarbonylpropanyl]azetidine-2-carboxylic Acid tert-Butyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (2S,3S,3''S)-N-[3-(3-acetoxy-3-methoxycarbonylpropanamino)-3-tert-butoxycarbonylpropanyl]azetidine-2-carboxylic Acid tert-Butyl Ester is a complex molecule that has garnered interest for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, supported by relevant case studies and research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps, typically starting from simpler azetidine derivatives. The tert-butyl ester group serves as a protective group, enhancing the stability of the molecule during various reactions. The synthesis process has been optimized to yield high purity and efficiency, which is crucial for biological testing.
Key Structural Features
- Azetidine Ring : The azetidine ring contributes to the compound's unique conformational properties.
- Tert-Butyl Ester : Provides stability and solubility, facilitating biological assays.
- Acetoxy and Methoxycarbonyl Groups : These functional groups are significant for the compound's interactions with biological targets.
The biological activity of the compound can be attributed to its ability to modulate various cellular pathways. Recent studies have indicated that azetidine derivatives can influence inflammatory responses and apoptosis in cells.
- Pro-inflammatory Effects : Research indicates that certain azetidine derivatives can induce pro-inflammatory cytokines in microglial cells. For instance, exposure to similar compounds resulted in increased levels of IL-6 and other inflammatory markers in BV2 microglial cells .
- Cytotoxicity : The compound has shown varying degrees of cytotoxicity against different cancer cell lines. In vitro studies demonstrated that azetidine derivatives could inhibit cell proliferation in murine tumor lines such as B16-F0 (melanoma) and LM3 (mammary adenocarcinoma) at specific concentrations .
Case Studies
Several case studies have highlighted the biological effects of azetidine derivatives:
- Study on Microglial Cells : A study investigated the effects of a related azetidine compound on BV2 microglial cells, showing significant alterations in cell viability and morphology due to increased nitric oxide release and apoptosis markers such as Bcl2 and BAX protein expression .
- Cytotoxic Evaluation : Another study evaluated a library of oxadiazole hybrid compounds, revealing that compounds containing azetidine structures exhibited selective cytotoxicity against tumor cells while sparing normal cells. The selectivity index for these compounds was notably high, indicating their potential as targeted cancer therapeutics .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Functional Group Variations
Ester Groups :
- The tert-butyl ester in the target compound confers superior stability against enzymatic or chemical hydrolysis compared to methyl or butyl esters .
- Methyl esters (e.g., 2,4-Dideoxy-6-O-(phenylmethyl)-L-threo-hexonic Acid Methyl Ester) exhibit faster metabolic degradation, making them less suitable for prolonged drug delivery .
Stereochemical Differences :
- The (2S,3S) configuration in the azetidine core contrasts with the (2S,3R) configuration in analogs like "(2S,3R)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic Acid," which may alter interactions with chiral biological targets (e.g., enzymes) .
Substituent Effects :
- The acetoxy-methoxycarbonyl chain in the target compound provides a balance of hydrophilicity and steric bulk, distinguishing it from phenylmethyl or benzyl-substituted analogs .
Preparation Methods
Chiral Synthesis of Azetidine-2-Carboxylic Acid tert-Butyl Ester
The azetidine core is synthesized via asymmetric methods or chiral resolution. Source describes a resolution approach using D-α-phenylethylamine to form diastereomeric salts with racemic 1-benzylazetidine-2-carboxylic acid. Recrystallization in ethanol or acetonitrile isolates the (S)-enantiomer, followed by palladium-catalyzed debenzylation under hydrogen (2 MPa, 35°C, 20 hours) to yield (S)-azetidine-2-carboxylic acid . For tert-butyl esterification, the carboxylic acid is treated with Boc anhydride in the presence of a base like DMAP, yielding the Boc-protected azetidine .
Key parameters:
-
Resolution efficiency : >99% enantiomeric excess (ee) achieved via recrystallization .
-
Debenzylation : 5–10% Pd/C catalyst loading, methanol solvent, 81.9% yield .
Introduction of Acetoxy and Methoxycarbonyl Groups
The 3-acetoxy-3-methoxycarbonylpropanamino sidechain is constructed through sequential esterification. A reported method involves reacting malonic acid derivatives with acetyl chloride and methyl chloroformate. For example, diethyl malonate is hydrolyzed to malonic acid, followed by selective esterification:
-
Acetoxy group : Treatment with acetic anhydride in pyridine at 0°C .
-
Methoxycarbonyl group : Reaction with methyl chloroformate in dichloromethane .
The tert-butoxycarbonyl (Boc) group on the propanyl backbone is introduced via Boc-protected β-alanine derivatives. Boc-β-alanine is activated as a mixed carbonate and coupled to the amine intermediate using EDC/HOBt, achieving >85% yield .
Amide Bond Formation and Stereochemical Control
Coupling the azetidine and propanamino segments requires stereospecific amide bond formation. The Boc-protected azetidine-2-carboxylic acid is deprotected using HCl in dioxane, then activated as an N-hydroxysuccinimide (NHS) ester. Reaction with the propanamino intermediate (3-(3-acetoxy-3-methoxycarbonylpropanamino)-3-Boc-propanyl amine) in DMF at 25°C for 12 hours affords the amide linkage .
Stereochemical considerations :
-
Chiral auxiliaries (e.g., Evans oxazolidinones) ensure (2S,3S,3''S) configuration during malonate alkylation .
-
Recrystallization in ethanol/acetonitrile mixtures purifies intermediates, maintaining >98% ee .
Global Deprotection and Final Esterification
The tert-butyl ester on the azetidine is retained throughout the synthesis. Final steps involve selective deprotection of the Boc group on the propanyl chain using TFA in dichloromethane, followed by re-esterification with tert-butanol under Steglich conditions (DCC, DMAP) .
Optimized conditions :
-
Boc deprotection : 4M HCl/dioxane, 0°C, 2 hours (95% yield) .
-
Esterification : tert-Butanol, DCC, 0.1 eq DMAP, 24 hours (78% yield) .
Purification and Characterization
Crude product is purified via silica gel chromatography (ethyl acetate/hexanes gradient) and recrystallized from ethanol/water. Analytical data includes:
-
HPLC : >99% purity (C18 column, 0.1% TFA in acetonitrile/water) .
-
1H NMR : Characteristic signals at δ 1.44 (Boc tert-butyl), δ 2.02 (acetate), δ 3.76 (methoxycarbonyl) .
Challenges and Mitigation Strategies
-
Racemization : Minimized by low-temperature coupling and avoiding strong bases during amide formation .
-
Protection group compatibility : Boc groups are stable under hydrogenation but require acidic deprotection, necessitating stepwise synthesis .
-
Solubility issues : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility during coupling .
Q & A
Q. What are the key synthetic steps for this compound, and how can reaction yields be optimized?
The synthesis involves multi-step reactions, including amide bond formation, esterification, and protection/deprotection strategies. Critical parameters for optimization include:
- Temperature control : Lower temperatures (0–5°C) during coupling reactions minimize side products like epimerization .
- Solvent selection : Polar aprotic solvents (e.g., THF or DMF) enhance solubility of intermediates .
- Catalyst use : Pd/C or EDC/NHS for efficient coupling . Yield optimization often requires iterative adjustments via Design of Experiments (DOE) to balance competing factors like steric hindrance and reagent reactivity .
Q. Which analytical techniques are most effective for characterizing purity and stereochemistry?
- HPLC-MS : Resolves impurities and confirms molecular weight. Use chiral columns (e.g., Chiralpak®) to separate stereoisomers .
- NMR spectroscopy : 1H/13C NMR identifies functional groups and stereochemical configuration (e.g., azetidine ring protons at δ 3.5–4.0 ppm) .
- X-ray crystallography : Definitive confirmation of stereochemistry for crystalline intermediates .
Q. What storage conditions are recommended to maintain compound stability?
- Store at -20°C under inert gas (argon or nitrogen) to prevent hydrolysis of ester groups .
- Avoid exposure to moisture and strong acids/bases, which degrade tert-butoxycarbonyl (Boc) protecting groups .
Advanced Research Questions
Q. How can contradictions in reported reaction yields under varying conditions be resolved?
Discrepancies often arise from differences in:
- Reagent purity : Trace water in solvents reduces coupling efficiency; use molecular sieves for anhydrous conditions .
- Epimerization : Monitor pH during deprotection steps (e.g., HCl in EtOAc) to avoid racemization .
- Scale effects : Microscale reactions may overestimate yields; validate with preparative-scale trials . Mitigation strategies include reproducibility studies with controlled variables (e.g., fixed stirring rates) .
Q. What computational methods predict biological interactions of this compound?
- Molecular docking : Simulate binding to serine proteases or enzymes using software like AutoDock Vina. Focus on hydrogen bonding with the azetidine carboxylate group .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key residues for mutagenesis studies .
- QSAR models : Correlate substituent effects (e.g., tert-butyl vs. methoxy groups) with activity trends .
Q. How can epimerization during synthesis be minimized or characterized?
- Chiral chromatography : Use Daicel® columns to resolve epimers post-synthesis .
- Low-temperature protocols : Conduct coupling reactions at ≤0°C to reduce kinetic epimerization .
- Circular dichroism (CD) : Monitor stereochemical integrity in solution phase, particularly for azetidine intermediates .
Methodological Considerations
Q. What strategies improve purification of this highly functionalized compound?
- Flash chromatography : Employ gradient elution (hexane/EtOAc to DCM/MeOH) for polar byproducts .
- Recrystallization : Use tert-butyl methyl ether (MTBE) for high-purity crystals .
Q. How does the compound’s stereochemistry influence its reactivity in biological assays?
The (2S,3S,3''S) configuration enhances:
- Enzyme selectivity : Preferential binding to proteases with S1 pockets (e.g., thrombin) .
- Metabolic stability : Resistance to esterase cleavage compared to (R)-isomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
